Guanidine, 2-cyano-1-(2-methylallyl)-3-(3-pyridyl)-
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Overview
Description
Guanidine, 2-cyano-1-(2-methylallyl)-3-(3-pyridyl)- is a complex organic compound that features a guanidine group, a cyano group, and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 2-cyano-1-(2-methylallyl)-3-(3-pyridyl)- typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives, guanidine, and cyano-containing compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions might convert the cyano group to an amine group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridyl ring or the guanidine group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which guanidine, 2-cyano-1-(2-methylallyl)-3-(3-pyridyl)- exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Guanidine derivatives: Compounds with similar guanidine groups.
Pyridyl compounds: Molecules containing pyridyl rings.
Cyano compounds: Chemicals featuring cyano groups.
Uniqueness
Guanidine, 2-cyano-1-(2-methylallyl)-3-(3-pyridyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
60560-26-1 |
---|---|
Molecular Formula |
C11H13N5 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-cyano-2-(2-methylprop-2-enyl)-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C11H13N5/c1-9(2)6-14-11(15-8-12)16-10-4-3-5-13-7-10/h3-5,7H,1,6H2,2H3,(H2,14,15,16) |
InChI Key |
NJBMWPWDGBWPJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN=C(NC#N)NC1=CN=CC=C1 |
Origin of Product |
United States |
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